methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Description

Structural Classification and Nomenclature

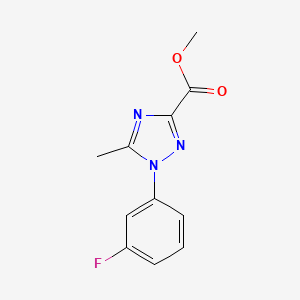

This compound belongs to the heterocyclic family of 1,2,4-triazole derivatives, specifically classified as a substituted triazole carboxylate ester. The compound features a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4, with the fluorophenyl group attached at the nitrogen in position 1, a methyl group at position 5, and a methyl carboxylate ester function at position 3. According to systematic nomenclature principles, the compound is designated with the molecular formula C11H10FN3O2 and exhibits a molecular weight of 235.21 grams per mole. The structural framework can be described using the SMILES notation as COC(=O)c1nn(c(n1)C)c1cccc(c1)F, which precisely defines the connectivity pattern of all atoms within the molecule.

The triazole ring system in this compound demonstrates aromatic character due to the delocalization of six π-electrons across the five-membered heterocycle, following Hückel's rule for aromaticity. The presence of the fluorine atom at the meta position of the phenyl ring significantly influences the electronic distribution within the molecule, as fluorine's high electronegativity creates an electron-withdrawing effect that can enhance the stability of the triazole system. The methyl ester functionality at the 3-position provides a site for potential chemical modifications, including hydrolysis to the corresponding carboxylic acid or conversion to amide derivatives through nucleophilic substitution reactions. This particular substitution pattern represents one of several possible regioisomers within the 1,2,4-triazole framework, with the specific positioning of substituents determining the compound's unique physical and chemical properties.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Triazole Core | Five-membered ring with three nitrogen atoms | Provides aromatic stability and biological activity |

| 3-Fluorophenyl Group | Aromatic ring with fluorine at meta position | Enhances lipophilicity and metabolic stability |

| Methyl Ester Group | Carboxylate ester at position 3 | Enables further chemical derivatization |

| Methyl Substituent | Alkyl group at position 5 | Modulates electronic properties and steric effects |

Historical Context of Triazole Carboxylate Derivatives in Organic Chemistry

The development of triazole carboxylate derivatives represents a significant milestone in the evolution of heterocyclic chemistry, with the first systematic studies of 1,2,4-triazole compounds emerging in the early 20th century. Historical investigations into triazole chemistry revealed that these heterocyclic systems could be synthesized through various methodologies, including cyclization reactions of hydrazines with carboxylic acid derivatives and condensation reactions involving nitrile compounds. The introduction of carboxylate functionality to triazole rings was initially explored as a means to enhance the solubility and reactivity of these heterocyclic compounds, leading to the development of numerous synthetic protocols for triazole-3-carboxylic acid derivatives.

The incorporation of fluorinated aromatic substituents into triazole carboxylate structures gained prominence during the latter half of the 20th century, coinciding with the recognition of fluorine's unique effects on molecular properties. Early research demonstrated that fluorine substitution could significantly improve the metabolic stability and bioavailability of pharmaceutical compounds, leading to increased interest in fluorinated triazole derivatives. The specific combination of 1,2,4-triazole rings with 3-fluorophenyl substituents and carboxylate ester groups emerged from systematic structure-activity relationship studies aimed at optimizing biological activity while maintaining favorable pharmacokinetic properties.

Modern synthetic approaches to triazole carboxylate derivatives have been revolutionized by the development of click chemistry methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition reaction discovered by Sharpless and colleagues. This transformation enabled the efficient synthesis of 1,2,3-triazole derivatives, while parallel developments in 1,2,4-triazole synthesis provided access to regioisomeric compounds with distinct biological profiles. Contemporary research has focused on developing environmentally sustainable synthetic routes, including microwave-assisted methods and solvent-free conditions, which have improved the efficiency and selectivity of triazole carboxylate synthesis.

| Historical Period | Key Developments | Impact on Triazole Chemistry |

|---|---|---|

| Early 1900s | First triazole syntheses | Established fundamental synthetic methodologies |

| 1950s-1960s | Carboxylate derivative exploration | Enhanced solubility and reactivity profiles |

| 1970s-1980s | Fluorine incorporation studies | Improved metabolic stability and bioactivity |

| 1990s-2000s | Click chemistry development | Revolutionized synthetic accessibility |

| 2000s-Present | Green chemistry approaches | Sustainable and efficient synthetic protocols |

The historical development of this compound synthesis can be traced through the evolution of these broader trends in triazole chemistry. Recent patent literature indicates that specific synthetic routes for this compound have been developed using multi-step procedures involving the initial formation of the triazole ring system followed by sequential introduction of the fluorophenyl and carboxylate ester functionalities. These synthetic advances have made the compound accessible for research applications and potential pharmaceutical development, contributing to the growing library of triazole-based bioactive molecules.

Properties

IUPAC Name |

methyl 1-(3-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-7-13-10(11(16)17-2)14-15(7)9-5-3-4-8(12)6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSWPSLOYNGZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with methyl acetoacetate in the presence of a suitable catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular properties:

- Molecular Formula : CHFNO

- Molecular Weight : 221.19 g/mol

- IUPAC Name : Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

The structure includes a triazole ring, which is crucial for its biological activity, and a fluorophenyl group that enhances its lipophilicity and potential interaction with biological targets.

Medicinal Chemistry

This compound has been studied for its potential as an antitumor agent. Its structural features allow it to inhibit specific enzymes and receptors involved in cancer progression.

Mechanisms of Action :

- Enzyme Inhibition : The compound shows promise in inhibiting kinases involved in cell proliferation and survival pathways.

- Antitumor Activity : In vitro studies have demonstrated significant growth inhibition against various cancer cell lines, highlighting its potential as a lead compound for developing new anticancer therapies.

Agricultural Chemistry

The compound has applications in agriculture as a fungicide. Its efficacy against various fungal pathogens makes it a candidate for developing new crop protection agents.

Case Studies :

- Studies indicate that compounds with similar triazole structures exhibit broad-spectrum antifungal activity, making this compound a potential candidate for further development in agricultural applications.

Recent research has focused on the biological activity of this compound. Key findings include:

| Activity Type | Description | Findings |

|---|---|---|

| Antitumor Activity | Inhibition of cancer cell proliferation | Significant growth inhibition in various cancer cell lines |

| Enzyme Inhibition | Interaction with key enzymes in metabolic pathways | Effective inhibition of kinases related to cancer progression |

| Antifungal Activity | Efficacy against fungal pathogens | Broad-spectrum antifungal properties observed in preliminary studies |

Mechanism of Action

The mechanism of action of methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby disrupting normal cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

Methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

Methyl 1-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate: Contains a bromine atom, potentially leading to variations in reactivity and activity.

Methyl 1-(3-iodophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate: Iodine substitution can significantly alter the compound’s properties due to the larger atomic size and different electronic effects.

Biological Activity

Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol. The resulting compound features a triazole ring that is integral to its biological activity. The molecular formula is , and its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| 11g | K562 (Chronic Myeloid) | 13.6 ± 0.3 |

| 11g | CCRF-SB (Acute Lymphoblastic) | 112 ± 19 |

| 6g | K562 | 391 ± 15 |

The compound's mechanism of action may involve interference with nucleoside metabolism or induction of apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Pathogenic Strains

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | <25 µg/mL |

| Compound B | Escherichia coli | <50 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of this compound:

- Anticancer Studies : In a study evaluating various triazole derivatives, methyl 1-(3-fluorophenyl)-5-methyl showed a notable reduction in cell viability in K562 and CCRF-SB cell lines. The derivative's cytotoxicity was significantly higher than that of ribavirin, suggesting its potential as a more effective therapeutic agent .

- Antimicrobial Efficacy : A comprehensive evaluation of triazole derivatives revealed that several compounds derived from methyl 1-(3-fluorophenyl)-5-methyl exhibited potent antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. These results underline the compound's versatility in treating infections .

Q & A

Q. What are the established synthetic routes for methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate?

Methodological Answer: The compound is typically synthesized via esterification of a triazole carboxylic acid precursor. For example:

- Route 1: React 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under acidic conditions to form the methyl ester, followed by functionalization at the 1-position with a 3-fluorophenyl group .

- Route 2: Use a coupling reagent (e.g., DCC/DMAP) to esterify 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid directly with methanol .

Example Reaction Conditions:

| Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Methanol/H₂SO₄ | Reflux | 12 h | ~65% | |

| DCC/DMAP, Dry THF | RT | 24 h | ~75% |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm substitution patterns (e.g., 3-fluorophenyl group via NMR) and methyl ester signals ( NMR at δ ~3.9 ppm) .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar triazoles (e.g., 4-(3-methylphenyl)-3-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole) .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 265.1) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield?

Methodological Answer:

- Factor Screening: Vary parameters like temperature, solvent polarity, and catalyst loading using a fractional factorial design to identify critical variables .

- Response Surface Methodology (RSM): Optimize conditions (e.g., reaction time and molar ratios) using central composite design (CCD), as applied in flow-chemistry syntheses of diazomethanes .

- Case Study: For similar triazole derivatives, a 20% yield increase was achieved by optimizing reflux duration and methanol stoichiometry .

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Cross-Validation: Compare data from multiple techniques (e.g., HPLC purity vs. NMR integration) .

- Environmental Stress Testing: Expose the compound to varied pH, temperature, and light conditions to assess stability. For example, photodegradation studies under UV light can identify labile functional groups .

- Solubility Profiling: Use shake-flask methods in solvents (e.g., DMSO, water, ethanol) to reconcile discrepancies, noting that fluorinated aryl groups often reduce aqueous solubility .

Q. What is the impact of substituent variation on bioactivity?

Methodological Answer:

- SAR Studies: Synthesize analogs with substituents at the 1- and 5-positions (e.g., replacing 3-fluorophenyl with 3-chlorophenyl) and test against target enzymes (e.g., antifungal assays) .

- Computational Modeling: Use docking simulations to predict binding affinities. For example, bulkier substituents may sterically hinder interactions with cytochrome P450 enzymes .

- Case Study: 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)triazolo-thiadiazine derivatives showed enhanced activity compared to unsubstituted analogs .

Q. How to analyze crystallographic data for polymorph identification?

Methodological Answer:

- Single-Crystal XRD: Compare unit cell parameters (e.g., space group, Z-value) with known structures (e.g., 3-methyl-4-(3-methylphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole, space group ) .

- Powder XRD: Match experimental diffractograms with simulated patterns from CIF files .

- Thermal Analysis: Use DSC to detect polymorphic transitions (e.g., endothermic peaks at ~150°C indicate a metastable form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.